DBCO Ir catayst

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

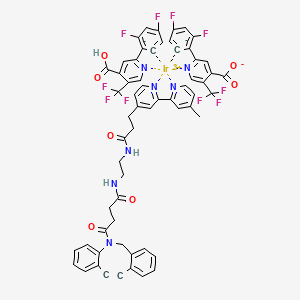

Structure

2D Structure

Properties

Molecular Formula |

C61H42F10IrN7O7 |

|---|---|

Molecular Weight |

1367.2 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methyl-2-pyridinyl)-4-pyridinyl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+) |

InChI |

InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1 |

InChI Key |

ATVLLOMWKVEGFW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to DBCO-Functionalized Iridium Catalysts and Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The convergence of transition metal chemistry and bioorthogonal reactions has opened new frontiers in chemical biology, diagnostics, and therapeutics. Within this landscape, iridium complexes featuring a dibenzocyclooctyne (DBCO) moiety have emerged as powerful tools. This technical guide provides an in-depth exploration of the "DBCO Ir catalyst" concept, clarifying its dual role in bioorthogonal chemistry. It delves into the mechanisms of action, presents quantitative data, and provides detailed experimental protocols for both DBCO-functionalized iridium probes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the distinct Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC).

Core Principles: Two Distinct Mechanistic Pathways

The term "DBCO Ir catalyst" is often used in two separate contexts, each with a unique mechanism of action. It is crucial to distinguish between these to effectively apply this technology.

1.1. DBCO-Functionalized Iridium Complexes as Bioorthogonal Probes via SPAAC

In the most common context, a "DBCO Ir catalyst" refers to a stable iridium(III) complex that has been chemically modified to include a DBCO group. In this scenario, the iridium complex itself is not the catalyst for the bioorthogonal reaction. Instead, it acts as a functional probe, often a luminophore or photosensitizer, while the DBCO moiety serves as a "click" handle for attachment to azide-modified biomolecules.[1]

The mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is a cornerstone of copper-free click chemistry.[2] The driving force is the high ring strain of the cyclooctyne ring in the DBCO molecule. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and spontaneously under physiological conditions (ambient temperature, aqueous solution) without the need for a cytotoxic copper catalyst.[2][3] The reaction is highly specific and bioorthogonal, as neither DBCO nor azide groups react with native biological functionalities. The product of this reaction is a stable triazole linkage.[4]

1.2. Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

Separate from the role of DBCO-functionalized probes, iridium complexes can directly catalyze the cycloaddition of azides and alkynes. This reaction, termed Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) , represents a distinct mechanistic pathway. Unlike SPAAC, which relies on a strained alkyne, IrAAC can proceed with both terminal and internal alkynes, a significant advantage over the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The mechanism of IrAAC involves the iridium center in a catalytic cycle. While the precise steps can vary depending on the specific iridium catalyst and substrates, a general proposed mechanism involves the oxidative coupling of the alkyne and azide to the iridium center, forming a six-membered metallacycle intermediate. This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the active iridium catalyst. A key feature of IrAAC is its regioselectivity, often producing 1,5-disubstituted triazoles, in contrast to the 1,4-regioisomers typically formed in CuAAC.

Quantitative Data for Reaction Optimization

The efficiency of these bioorthogonal reactions is critical for their application. The following tables summarize key kinetic data to aid in experimental design.

Table 1: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Derivatives

The rate of SPAAC is typically quantified by the second-order rate constant (k₂). Higher values indicate a faster reaction.

| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Organic or aqueous solutions | |

| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37 °C | |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7), 25-37 °C | |

| DBCO | 8-azidoadenosine | 0.11 | Aqueous acetonitrile | |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | Deuterated DMSO, 25 °C | |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | Deuterated DMSO, 25 °C |

Note: Reaction rates are influenced by the specific structures of both the cyclooctyne and the azide, as well as solvent, pH, and temperature.

Table 2: Overview of Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

Quantitative kinetic data for IrAAC is less standardized in the literature compared to SPAAC. However, the efficiency is generally high under mild conditions.

| Iridium Catalyst | Alkyne Type | Azide Type | Key Features | Reference(s) |

| [Ir(cod)Cl]₂/ligand | Internal Thioalkynes | Various organic azides | High efficiency and regioselectivity, mild conditions, compatible with air and aqueous solvents. | |

| Cationic Iridium Complex | 2-alkynyl phenyl sulfides | Various organic azides | Thioether-directed, high regioselectivity, short reaction times. | |

| [Ir(cod)Cl]₂ | 2-alkynyl phenols | Various organic azides | Hydroxyl-enabled, high yields. |

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows.

Signaling Pathways (Reaction Mechanisms)

References

Harnessing Bioorthogonal Chemistry: A Technical Guide to the Synergistic Application of DBCO and Iridium Complexes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biological research and therapeutic innovation, the precise chemical manipulation of biomolecules in their native environment is a paramount objective. Bioorthogonal chemistry provides a powerful toolkit to achieve this, with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) standing out as a particularly robust strategy. This technical guide delves into the synergistic, yet distinct, roles of Dibenzocyclooctyne (DBCO) and iridium complexes in this domain. While the term "DBCO Ir catalyst" is not standard for a catalytic system acting on DBCO in bioorthogonal reactions, the combination of DBCO's specific reactivity with the unique photophysical properties of iridium complexes has unlocked sophisticated applications in cellular imaging and therapy. This document will elucidate these roles, providing quantitative data, detailed experimental protocols, and visual workflows.

Section 1: The Core of Bioorthogonal Ligation: DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundation of copper-free click chemistry lies in the SPAAC reaction, a bioorthogonal ligation that occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule.[1]

Core Principles:

-

High Reactivity: The significant ring strain of the triple bond in the DBCO molecule dramatically lowers the activation energy for the [3+2] cycloaddition with azides. This allows the reaction to proceed rapidly under physiological conditions (ambient temperature, aqueous buffers) without the need for a cytotoxic copper(I) catalyst.[1]

-

Bioorthogonality: DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups within biological systems, ensuring high specificity and minimizing off-target effects.[2][3]

-

Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product.[2]

Quantitative Data for SPAAC Reactions

The efficiency of a SPAAC reaction is described by its second-order rate constant (k₂), which is crucial for predicting reaction times and optimizing experimental design.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |

| DBCO vs. Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) | |

| DBCO vs. Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) | |

| DBCO-PEG vs. Azide-containing peptide | 0.34 | HBS buffer, pH 7.4, 25°C | |

| BCN vs. Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | |

| BCN vs. Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |

Experimental Protocol: Fluorescent Labeling of Cellular Glycans via SPAAC

This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-conjugated fluorophore.

1. Metabolic Labeling:

- Culture adherent mammalian cells (e.g., HeLa) to 70-80% confluency.

- Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in DMSO.

- Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

- Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

- Incubate the cells for 48 hours at 37°C and 5% CO₂ to allow for the metabolic incorporation of the azide sugar into cell-surface glycans.

2. SPAAC Reaction:

- Prepare a stock solution of a DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.

- Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

- Wash the cells twice with warm phosphate-buffered saline (PBS).

- Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

3. Washing and Imaging:

- Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

- If desired, counterstain the nuclei with a suitable dye (e.g., Hoechst 33342).

- Replace the PBS with an appropriate imaging medium.

- Visualize the fluorescently labeled cells using a fluorescence microscope.

SPAAC Reaction Mechanism

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Section 2: The Role of Iridium Complexes in Bioorthogonal Applications

Iridium(III) complexes are not catalysts for the SPAAC reaction but are highly valued as functional payloads in bioorthogonal strategies due to their unique photophysical properties. They are predominantly used as:

-

Phosphorescent Imaging Probes: These complexes exhibit long-lived phosphorescence, large Stokes shifts, and high photostability, making them excellent probes for various imaging applications, including time-resolved imaging.

-

Photosensitizers for Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, iridium complexes can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death. This property is harnessed in PDT for cancer treatment.

In a bioorthogonal context, these iridium complexes are chemically modified to include a reactive handle, most commonly DBCO, allowing them to be covalently attached to azide-functionalized biological targets.

Photophysical Properties of Representative Iridium(III) Complexes

| Complex Type | Excitation Max (nm) | Emission Max (nm) | Application | Reference(s) |

| Cyclometalated Ir(III) nitrone complex | ~450 | ~680 (NIR) | PDT, Imaging | |

| Mitochondria-targeting Ir(III) complexes | ~400-450 | ~600-650 | PDT | |

| Ir(III) complexes with halogenated ligands | ~350-400 | ~550-650 | PDT, Imaging | |

| Click-ready Ir(III) luminophores | ~400-450 | ~600-700 (far-red) | Bioimaging |

Experimental Workflow: Targeted Mitochondrial Imaging Using a DBCO-Functionalized Iridium Probe

This workflow describes a two-step approach for specifically imaging mitochondria within living cells.

Step 1: Metabolic Targeting

-

Synthesize or obtain a molecule that localizes to mitochondria and is functionalized with an azide group (e.g., an azide-modified phosphonium cation).

-

Incubate cells with this azide-tagged, mitochondria-targeting molecule, allowing it to accumulate in the desired organelle.

Step 2: Bioorthogonal Labeling

-

Synthesize or obtain an iridium(III) complex functionalized with a DBCO group.

-

Wash the cells to remove any excess, non-localized azide-targeting molecule.

-

Incubate the cells with the DBCO-iridium complex. The SPAAC reaction will occur specifically between the DBCO group on the iridium probe and the azide groups now concentrated within the mitochondria.

-

Wash the cells to remove any unreacted DBCO-iridium probe.

Step 3: Imaging

-

Excite the cells with the appropriate wavelength of light for the iridium complex.

-

Capture the resulting phosphorescence using a fluorescence microscope, revealing the specific localization of the iridium probe within the mitochondria.

Workflow for Targeted Bioorthogonal Imaging

Caption: Workflow for targeted imaging with a DBCO-Iridium probe.

Section 3: Synthesis and Characterization of DBCO-Functionalized Iridium Complexes

The synthesis of DBCO-functionalized iridium complexes typically involves standard organic and organometallic chemistry techniques. A common strategy is to prepare an iridium complex with a ligand that has a functional group amenable to modification, such as a carboxylic acid or an amine. This functional group can then be coupled to a DBCO derivative (e.g., DBCO-NHS ester or DBCO-amine) using standard amide bond formation or other coupling chemistries.

General Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligands and the final complex.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized complex.

-

UV-Vis and Photoluminescence Spectroscopy: These techniques are essential for characterizing the photophysical properties of the iridium complex, including its absorption and emission spectra, quantum yield, and phosphorescence lifetime.

Section 4: Clarifying "Iridium-Catalyzed" Cycloadditions

It is important to distinguish the use of DBCO-functionalized iridium complexes in bioorthogonal chemistry from reactions that are genuinely catalyzed by iridium. Iridium complexes are known to catalyze certain types of cycloaddition reactions, but these are mechanistically distinct from the strain-promoted reaction involving DBCO.

For example, iridium catalysts have been developed for the azide-alkyne cycloaddition (IrAAC) of internal thioalkynes. These reactions typically require a cationic iridium species and proceed through a different catalytic cycle involving oxidative cyclization and reductive elimination. Similarly, iridium catalysts have been reported for (5+2) cycloadditions of vinylcyclopropanes and alkynes. These catalytic systems are powerful tools in synthetic organic chemistry but are generally not employed for bioorthogonal applications in living systems due to the nature of the catalyst and substrates.

Conclusion

The synergy between DBCO and iridium complexes offers a sophisticated platform for advanced applications in chemical biology and drug development. While a "DBCO Ir catalyst" is not a standard catalytic system, the underlying principle is the powerful combination of two distinct chemical entities:

-

DBCO: Provides the bioorthogonal "click" handle for specific and efficient covalent ligation to azide-modified targets via the catalyst-free SPAAC reaction.

-

Iridium Complex: Serves as a functional payload, offering unique photophysical properties for applications such as high-resolution cellular imaging and targeted photodynamic therapy.

By functionalizing iridium complexes with DBCO, researchers can precisely deliver these potent imaging or therapeutic agents to specific locations within cells or organisms. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for scientists to successfully implement this powerful strategy in their research.

References

DBCO-Iridium Catalyst: A Technical Guide to Fundamental Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of the DBCO-Iridium catalyst, a key reagent in the field of bioorthogonal chemistry and proximity-based labeling. This document details its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its utility in advanced biological research and drug development.

Core Properties

The DBCO-Iridium catalyst is a complex molecule that combines the highly reactive dibenzocyclooctyne (DBCO) moiety with a transition metal iridium core. This unique structure underpins its utility in facilitating specific chemical reactions within complex biological environments.[1]

Physicochemical Characteristics

The catalyst's properties are summarized in the table below. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 2695594-15-9 | [1][2] |

| Molecular Formula | C₆₁H₄₂F₁₀IrN₇O₇ | [1][2] |

| Molecular Weight | 1367.23 g/mol | |

| Exact Mass | 1367.2615 | |

| Appearance | Light yellow to yellow solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | 4°C, sealed storage, away from moisture |

Structural Information

The catalyst's structure incorporates a DBCO group, which is well-known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of copper-free click chemistry. The iridium core acts as a photocatalyst, capable of absorbing light and promoting energy transfer.

Synthesis and Formulation

The synthesis of a DBCO-Iridium catalyst is a multi-step process involving the initial synthesis of an acid-bearing iridium catalyst, followed by its conjugation to a DBCO moiety.

Synthesis of the DBCO-Iridium Catalyst

The following protocol is based on the synthesis described in patent WO2021174035A1.

Step 1: Synthesis of the Acid-Bearing Iridium Catalyst

-

A round-bottomed flask is charged with 3-(4'-methyl-[2,2'-bipyridin]-4-yl)propanoic acid and Ir[dF(CF3)ppy]₂MeCN₂ PF₆.

-

Acetonitrile/water (4:1) is added, and the reaction mixture is stirred at 70°C for 16 hours.

-

The resulting solution is concentrated under reduced pressure to yield a yellow solid.

-

The crude product is purified by flash column chromatography (silica gel, 0-10% MeOH/DCM) to provide the desired acid-bearing Iridium catalyst (55% yield).

Step 2: Coupling of DBCO

-

The acid-bearing Iridium catalyst is dissolved in dichloromethane (CH₂Cl₂) in a vial wrapped in black tape to protect it from light.

-

The solution is cooled to 0°C before the addition of trifluoroacetic acid.

-

The reaction mixture is warmed to room temperature and stirred until completion, monitored by TLC and HRMS.

-

The resulting Iridium catalyst-trifluoroacetic acid salt is then dissolved in DMF.

-

Diisopropylethylamine is added, followed by DBCO-NHS ester (2 equivalents).

-

The solution is stirred in the dark for 3 hours.

-

Upon completion, the reaction mixture is directly purified by flash column chromatography (C18, 5-95% MeCN/H₂O) to provide the final DBCO-Iridium catalyst as a yellow solid (91% yield).

Stock Solution Preparation

For experimental use, a stock solution of the DBCO-Iridium catalyst is typically prepared in DMSO. To enhance solubility, the tube can be heated to 37°C and sonicated. Stock solutions should be stored in aliquots at -20°C for use within one month or at -80°C for use within six months to prevent degradation from repeated freeze-thaw cycles.

Mechanism of Action and Applications

The DBCO-Iridium catalyst functions as a photocatalyst in proximity-based labeling applications. Its primary mechanism involves the activation of a labeling agent, such as a diazirine, through Dexter energy transfer.

Photocatalytic Activation

The iridium core of the catalyst possesses a large extinction coefficient at the wavelength of blue light (e.g., 450 nm), allowing for efficient light absorption. Upon photoexcitation, the catalyst undergoes intersystem crossing to a triplet excited state. This excited state can then transfer its energy to a nearby protein labeling agent, like a diazirine. This energy transfer promotes the diazirine to its triplet state, which then eliminates nitrogen gas to form a highly reactive carbene. This carbene can then covalently react with nearby biomolecules.

Proximity-Based Labeling Workflow

The DBCO moiety allows for the catalyst to be conjugated to a biomolecular binding agent (e.g., a small molecule ligand or an antibody) via copper-free click chemistry. This enables the targeted delivery of the catalyst to a specific protein or cellular location.

References

A Tale of Two Clicks: An In-depth Technical Guide to DBCO-Enabled Copper-Free Click Chemistry and Iridium-Catalyzed Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions.[1] This guide delves into two prominent methodologies for achieving the azide-alkyne cycloaddition, a cornerstone of click chemistry: the catalyst-free, strain-promoted reaction utilizing dibenzocyclooctyne (DBCO), and the lesser-known, yet intriguing, iridium-catalyzed approach.

This document will provide a comprehensive comparison of these two powerful techniques, offering insights into their mechanisms, kinetics, and practical applications, with a focus on empowering researchers to select the optimal strategy for their specific needs in bioconjugation, drug delivery, and diagnostics.

Section 1: The Champion of Biocompatibility: Copper-Free Click Chemistry with DBCO

The advent of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), addressed a significant limitation of the original copper-catalyzed reaction (CuAAC): the cytotoxicity of the copper catalyst.[2] SPAAC has since become an indispensable tool for in vivo labeling and bioconjugation.

At the heart of SPAAC lies the use of strained cyclooctynes, with DBCO (also known as ADIBO or DIBAC) being one of the most widely used due to its high reactivity and stability.[3] The reaction proceeds via a [3+2] cycloaddition between the strained alkyne of DBCO and an azide, forming a stable triazole linkage. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[3]

Quantitative Data: A Comparative Look at Cyclooctyne Reactivity

The choice of cyclooctyne is critical in SPAAC, as it directly influences the reaction kinetics. The table below summarizes the second-order rate constants for several common cyclooctynes, highlighting the high reactivity of DBCO derivatives.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DBCO | ~0.1 - 1.0 | High reactivity, good stability, commercially available with diverse functionalities. |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Good balance of stability and reactivity. |

| DIFO (Difluorinated Cyclooctyne) | ~1 - 10 | Very high reactivity, but can be less stable. |

| BARAC (Biarylazacyclooctynone) | ~0.1 - 1.0 | High reactivity, often used in intracellular applications. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[4]

Experimental Protocol: A Typical SPAAC Reaction

The following protocol provides a general framework for a bioconjugation reaction using a DBCO-functionalized molecule and an azide-containing biomolecule.

Materials:

-

DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for protein labeling)

-

Azide-functionalized biomolecule (e.g., a protein with an incorporated azido-amino acid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving DBCO reagent)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of the DBCO-reagent in DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the DBCO-reagent stock solution to the biomolecule solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove excess, unreacted DBCO-reagent by size-exclusion chromatography using a column equilibrated with PBS. .

-

Collect fractions containing the conjugated product and confirm purity.

-

Visualizing the Mechanism and Workflow

Section 2: A Catalytic Alternative: Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)

While copper and ruthenium catalysts for azide-alkyne cycloadditions (CuAAC and RuAAC) are well-established, iridium has emerged as a catalyst for this transformation, offering unique reactivity and regioselectivity. It is important to distinguish this catalytic process from the use of DBCO-functionalized iridium complexes, which are reagents for SPAAC, often employed in bioimaging due to the phosphorescent properties of iridium.

Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) typically involves the reaction of an azide with a terminal or internal alkyne in the presence of an iridium catalyst, such as [Ir(cod)Cl]₂. Unlike SPAAC, which relies on a highly reactive strained alkyne, IrAAC can utilize simpler, unstrained alkynes.

The proposed mechanism for IrAAC often involves the formation of an iridacycle intermediate. The regioselectivity of the reaction can be influenced by directing groups on the alkyne substrate.

Quantitative Data: A Focus on Reaction Conditions and Yields

Direct kinetic comparisons in the form of second-order rate constants for IrAAC are not as readily available as for SPAAC. However, the literature provides valuable information on reaction conditions and yields for specific substrates.

| Catalyst System | Alkyne Substrate | Azide Substrate | Conditions | Yield |

| [Ir(cod)Cl]₂ / NaBArF₄ | 2-Alkynyl Phenyl Sulfides | Benzyl Azide | Room Temp, Short Reaction Time | High |

| [Ir(cod)Cl]₂ | Internal Thioalkynes | Various Azides | Mild Conditions, Aqueous Solvents | High |

Data sourced from various studies on IrAAC.

Experimental Protocol: A Representative IrAAC Reaction

The following is a general protocol for an iridium-catalyzed cycloaddition, based on literature examples.

Materials:

-

Iridium precatalyst (e.g., [Ir(cod)Cl]₂)

-

Ligand (if required)

-

Alkyne substrate

-

Azide substrate

-

Anhydrous solvent (e.g., THF, DCE)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup:

-

To an oven-dried reaction vessel under an inert atmosphere, add the iridium precatalyst (e.g., 1-5 mol%) and any necessary ligand.

-

Add the alkyne substrate (1.0 equivalent) and the azide substrate (1.1-1.5 equivalents).

-

Add the anhydrous solvent via syringe.

-

-

Reaction:

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required time (typically a few hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizing the Mechanism and Workflow

References

A Technical Guide to the Solubility and Stability of DBCO-Iridium Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dibenzocyclooctyne-functionalized iridium (DBCO-Ir) catalysts. As these catalysts are increasingly utilized in bioorthogonal chemistry for applications in drug development, targeted drug delivery, and in vivo imaging, a thorough understanding of their physicochemical properties is crucial for reproducible and effective experimental design. This document summarizes available data, provides detailed experimental protocols for characterization, and presents logical workflows for handling and analysis.

Introduction to DBCO-Ir Catalysts

DBCO-Ir catalysts merge the unique reactivity of a dibenzocyclooctyne (DBCO) group with the catalytic activity of an iridium metal center. The DBCO moiety allows for copper-free "click chemistry," a type of strain-promoted alkyne-azide cycloaddition (SPAAC), which is a bioorthogonal reaction that can occur in complex biological environments without interfering with native biochemical processes[1][2]. The iridium core, a versatile transition metal, can be tailored for various catalytic applications, including asymmetric hydrogenation and transfer hydrogenation, which are pivotal in pharmaceutical manufacturing[3][4]. This combination makes DBCO-Ir catalysts promising tools for site-specific labeling and catalysis in biological systems[5].

Solubility of DBCO-Ir Catalysts

Qualitative Solubility Profile

DBCO-Ir catalysts are generally characterized by low aqueous solubility. This is typical for many organometallic compounds and large, hydrophobic molecules like DBCO. Their solubility is significantly higher in polar aprotic organic solvents.

Recommended Solvents for Stock Solutions

Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing concentrated stock solutions of DBCO-Ir catalysts. Stock solutions in DMSO can typically be prepared at concentrations of 5 mM, 10 mM, or even 20 mM.

Formulations for Aqueous and In Vivo Applications

Due to their poor water solubility, specialized formulations are necessary for applications in aqueous buffers or for in vivo studies. Common strategies involve the use of co-solvents and surfactants to create stable dispersions or emulsions.

Table 1: Example Formulations for In Vivo Use of DBCO-Ir Catalyst

| Formulation Component | Purpose | Example Ratio (by volume) | Preparation Notes |

| DMSO | Primary Solvent | 10% | The catalyst is first dissolved in DMSO to create a concentrated stock. |

| Corn Oil | Vehicle | 90% | The DMSO stock is then diluted in corn oil for injection. |

| PEG300 | Co-solvent | Variable | Often used to improve solubility and can be mixed with DMSO stock. |

| Tween 80 | Surfactant | Variable | Added to the PEG300/DMSO mixture to aid in forming a stable aqueous emulsion. |

| Saline or ddH₂O | Aqueous Phase | Variable | The final component to bring the formulation to the desired working concentration. |

| 0.5% CMC Na | Suspending Agent | - | For oral formulations, the catalyst can be suspended in a solution of carboxymethyl cellulose. |

| 20% SBE-β-CD | Solubilizing Agent | - | Sulfobutylether-β-cyclodextrin can be used to prepare aqueous solutions for injection. |

Stability of DBCO-Ir Catalysts

The stability of a DBCO-Ir catalyst is a critical parameter that can be influenced by temperature, pH, light, and the presence of other chemical species. The overall stability is a composite of the stability of the iridium core and the DBCO moiety.

Thermal Stability

Iridium complexes, particularly cyclometalated ones, can be highly stable. Thermo-gravimetric analysis (TGA) of similar iridium(III) complexes has shown decomposition temperatures well above ambient, indicating good thermal stability for short-term experiments at physiological temperatures (e.g., 37°C). However, long-term storage conditions are crucial. For DBCO-functionalized antibodies, it is recommended to store them at -20°C, as the DBCO group can lose reactivity over time.

pH and Solvent Stability

The stability of organometallic complexes can be significantly affected by pH and the coordinating properties of the solvent. While specific data for DBCO-Ir catalysts is unavailable, it is known that the DBCO group itself is generally stable to ammonium hydroxide and AMA deprotection conditions used in oligonucleotide synthesis, but can be sensitive to prolonged exposure to harsh acidic or basic conditions. DMSO, while an excellent solvent, can also coordinate with metal centers and potentially influence the catalyst's stability over time.

Photostability

Many iridium complexes are known to be photosensitive and are used as photocatalysts. Exposure to light, especially UV or high-intensity visible light, can lead to degradation or unintended catalytic activity. Therefore, it is recommended to handle DBCO-Ir catalysts and their solutions with protection from light. Photostability studies on other cyclometalated iridium(III) complexes have shown that their stability under irradiation can vary significantly depending on the ligand structure.

Table 2: Summary of Stability Considerations for DBCO-Ir Catalysts

| Condition | General Stability | Recommendations |

| Temperature | Likely stable at physiological temperatures for experimental durations. Long-term stability may be a concern. | Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. |

| pH | Extreme pH values should be avoided. The DBCO moiety is sensitive to harsh acidic and basic conditions. | Maintain physiological pH (around 7.4) for biological experiments. |

| Solvent | Stable in DMSO for stock solutions, but long-term stability should be monitored. Potential for solvent coordination. | Use freshly prepared solutions for optimal performance. |

| Light | Potentially photosensitive due to the iridium core. | Protect from light during storage and handling by using amber vials or covering with foil. |

| Air/Oxidation | The DBCO triple bond can be susceptible to oxidation over time. | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of the solid compound. |

Experimental Protocols

The following sections provide detailed protocols for determining the solubility and assessing the stability of DBCO-Ir catalysts. These are adapted from general methods for organometallic compounds and should be optimized for the specific catalyst and experimental conditions.

Protocol for Determining Maximum Solubility

This protocol is adapted from methods used for determining the solubility of iridium photocatalysts.

Materials:

-

DBCO-Ir Catalyst (~1-2 mg)

-

Selected solvents (e.g., DMSO, DMF, DCM, Acetone, Methanol, Water, PBS buffer)

-

8 mL glass test tubes

-

Sonicator

-

Centrifuge

Procedure:

-

Weigh approximately 1.5 ± 0.1 mg of the DBCO-Ir catalyst into an 8 mL test tube.

-

Incrementally add a small, known volume of the chosen solvent to the test tube.

-

After each addition, sonicate the mixture for approximately 4 minutes to aid dissolution.

-

Centrifuge the mixture for 2-4 minutes to pellet any undissolved solid.

-

Visually inspect the tube for any remaining particulate matter.

-

If solid is still present, add another known volume of solvent and repeat steps 3-5 until the catalyst is fully dissolved.

-

The concentration at which no solid is visible after centrifugation is considered the maximum solubility.

For solvents with very low solubility, a serial dilution method from a highly soluble stock can be employed to avoid using large solvent volumes.

Protocol for Assessing Stability in Solution

This protocol outlines a general method for assessing the stability of the catalyst in a given solvent over time using HPLC or LC-MS.

Materials:

-

DBCO-Ir Catalyst stock solution (e.g., in DMSO)

-

Solvent or buffer of interest (e.g., PBS pH 7.4)

-

Thermostated incubator (e.g., at 37°C)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

-

Prepare a solution of the DBCO-Ir catalyst in the solvent of interest at a known concentration (e.g., 100 µM).

-

Incubate the solution at a controlled temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

If necessary, quench any reaction and prepare the sample for analysis (e.g., by dilution or protein precipitation if in biological media).

-

Analyze the samples by HPLC or LC-MS, monitoring the peak corresponding to the intact DBCO-Ir catalyst.

-

Quantify the peak area of the catalyst at each time point.

-

Plot the percentage of remaining catalyst versus time to determine its stability profile and half-life under the tested conditions.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can aid in understanding and executing the protocols. The following diagrams were generated using Graphviz (DOT language).

Applications in Drug Development

The principles of solubility and stability are paramount when employing DBCO-Ir catalysts in drug development. For instance, in targeted drug delivery, the catalyst may be conjugated to a targeting moiety (e.g., an antibody) via the DBCO group. The stability of the resulting conjugate under physiological conditions is essential for its efficacy.

Conclusion

While specific quantitative data for the solubility and stability of DBCO-Ir catalysts remains limited in the public domain, a strong foundational understanding can be built from existing knowledge of organometallic chemistry and the properties of the DBCO moiety. This guide provides researchers with the necessary information to handle, formulate, and test these promising catalytic tools. It is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions to ensure reliable and reproducible results. As the use of these catalysts expands, it is anticipated that more detailed characterization data will become available, further enabling their application in cutting-edge research and development.

References

- 1. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Photostable ester-substituted bis-cyclometalated cationic iridium(III) complexes for continuous monitoring of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones | MDPI [mdpi.com]

- 5. DBCO Ir catayst | Others 15 | 2695594-15-9 | Invivochem [invivochem.com]

In-Depth Technical Guide to DBCO Ir Catalyst (CAS: 2695594-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO Ir catalyst, an advanced tool for bioorthogonal chemistry and proximity-based labeling. The information is tailored for researchers in drug development, chemical biology, and proteomics.

Core Concepts and Mechanism of Action

The DBCO Ir catalyst is a sophisticated molecule combining a potent iridium-based photocatalyst with a dibenzocyclooctyne (DBCO) functional group. This dual-functionality positions it at the forefront of modern bioconjugation and cellular mapping techniques.

Iridium Photocatalyst Core: The central iridium complex serves as a light-sensitive engine. When irradiated with light of a specific wavelength (typically blue light, ~450 nm), the iridium catalyst becomes excited. This excited state is a powerful energy donor, capable of activating nearby probe molecules through a process called Dexter energy transfer. In the context of proximity labeling techniques like µMap, the catalyst activates diazirine-containing probes, converting them into highly reactive carbene species. These carbenes can then covalently label biomolecules within a very short radius (~4 nm) of the catalyst.[1]

DBCO Moiety for Bioorthogonal Ligation: The DBCO group is a key component for "click chemistry," specifically for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds efficiently within a biological environment without interfering with native cellular processes.

The primary application of this catalyst is in a two-step process: first, the iridium core is used for proximity-based labeling of biomolecules with azide-tagged probes, and second, the DBCO group is available for subsequent click reaction with a reporter molecule (e.g., a fluorophore or a biotin tag for enrichment).

Physicochemical Properties

The following table summarizes the known physicochemical properties of the DBCO Ir catalyst.

| Property | Value | Reference |

| CAS Number | 2695594-15-9 | [2] |

| Molecular Formula | C₆₁H₄₂F₁₀IrN₇O₇ | [2] |

| Molecular Weight | 1367.23 g/mol | [2] |

| Appearance | Light yellow to yellow solid powder | [2] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C or -80°C, protected from light and moisture |

Experimental Protocols

While a specific, validated protocol for this exact catalyst is not publicly available in peer-reviewed literature, a general procedure for a photocatalytic proximity labeling experiment (e.g., µMap) can be outlined as follows. Researchers should optimize these conditions for their specific cellular system and protein of interest.

General Protocol for Photocatalytic Proximity Labeling

Materials:

-

DBCO Ir Catalyst Conjugate: The DBCO Ir catalyst conjugated to a targeting moiety (e.g., an antibody, small molecule, or protein ligand) that specifically binds to the protein of interest.

-

Diazirine-Azide Probe: A biotinylated or fluorophore-conjugated diazirine probe that also contains an azide group for later click chemistry.

-

Cell Culture: Live cells expressing the protein of interest.

-

Light Source: An LED array or other light source capable of emitting at the excitation wavelength of the iridium catalyst (typically ~450 nm).

-

Buffers and Reagents: PBS, lysis buffer, quenching solution (e.g., containing Trolox).

-

Affinity Purification Reagents: Streptavidin beads (if using a biotinylated probe).

-

Analytical Equipment: Mass spectrometer for proteomic analysis.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Incubation with Catalyst: Incubate the cells with the DBCO Ir catalyst conjugate for a sufficient time to allow binding to the target protein. This step should be optimized for concentration and duration.

-

Addition of Probe: Add the diazirine-azide probe to the cell culture and incubate.

-

Photocatalysis: Irradiate the cells with blue light (~450 nm) for a short period (e.g., 1-15 minutes). This step should be performed in a controlled environment to avoid phototoxicity.

-

Quenching: Quench the reaction by adding a quenching solution.

-

Cell Lysis: Lyse the cells to release the labeled proteins.

-

Click Chemistry (Optional): If a secondary reporter is desired, the azide-labeled proteins can be reacted with a DBCO-functionalized reporter molecule (e.g., a fluorophore for imaging).

-

Enrichment: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads.

-

Proteomic Analysis: Digest the enriched proteins and analyze by mass spectrometry to identify the proteins proximal to the target.

Visualizing Workflows and Pathways

Photocatalytic Proximity Labeling Workflow

The following diagram illustrates the general workflow for a proximity labeling experiment using a photocatalyst like the DBCO Ir catalyst.

Caption: General workflow for a photocatalytic proximity labeling experiment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This diagram illustrates the bioorthogonal reaction between the DBCO group on the catalyst (or a labeled protein) and an azide-functionalized molecule.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Applications in Research and Drug Development

The unique properties of the DBCO Ir catalyst make it a valuable tool for a variety of applications:

-

Mapping Protein Microenvironments: Identifying the proteins that are in close proximity to a protein of interest in its native cellular environment.

-

Target Identification and Validation: In drug discovery, this catalyst can be conjugated to a small molecule drug to identify its protein targets and off-targets within the cell.

-

Studying Protein-Protein Interactions: Elucidating transient or weak protein-protein interactions that are difficult to capture with traditional methods like co-immunoprecipitation.

-

Mapping Cellular Structures: Defining the proteomes of specific organelles or cellular compartments with high spatial resolution.

-

Dual Labeling Strategies: The DBCO handle allows for a secondary labeling step, enabling multiplexed imaging or orthogonal enrichment strategies.

Conclusion

The DBCO Ir catalyst (CAS: 2695594-15-9) represents a powerful convergence of photocatalysis and bioorthogonal chemistry. While detailed performance data for this specific catalyst remains proprietary, its design principles are well-suited for advanced proximity labeling applications. By providing high spatiotemporal control and a versatile handle for subsequent bioconjugation, this catalyst offers researchers a sophisticated tool to explore the intricate molecular landscapes of living systems. As with any advanced chemical probe, careful optimization of experimental conditions is crucial to achieving reliable and reproducible results.

References

An In-depth Technical Guide to DBCO-Iridium Catalysis in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of dibenzocyclooctyne (DBCO) functionalized iridium catalysts in the field of bioconjugation. Contrary to what the name might imply, the "DBCO Ir catalyst" system is not one where iridium catalyzes the reaction of the DBCO group. Instead, it represents a sophisticated approach where an iridium complex acts as a photocatalyst for proximity labeling, and the DBCO moiety serves as a bioorthogonal handle to tether this catalyst to a specific biological target.

Core Principles: Deconvoluting "DBCO Ir Catalyst"

The term "DBCO Ir catalyst" primarily refers to a targeted photocatalyst for a technique known as photocatalytic proximity labeling (PPL) , often commercialized or described in literature under names like µMap (microenvironment mapping) . In this system, the components have distinct roles:

-

Iridium (Ir) Complex: This is the catalytic core. Upon excitation with light of a specific wavelength (typically blue light), the iridium complex becomes a potent photocatalyst capable of activating a labeling agent.

-

DBCO (Dibenzocyclooctyne): This is a bioorthogonal linker. It is attached to the iridium complex and allows for the precise covalent attachment of the catalyst to a biomolecule of interest (e.g., an antibody, a small molecule ligand, or a nucleic acid) that has been pre-functionalized with an azide group. This targeting is achieved through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a well-established, catalyst-free "click chemistry" reaction[1][2].

-

Labeling Agent: This is a separate, small molecule probe (e.g., a biotin-functionalized diazirine) that is introduced into the system. The activated iridium catalyst transfers energy to this agent, converting it into a highly reactive intermediate (e.g., a carbene)[3][4][5].

-

Proximity Labeling: The highly reactive intermediate has a very short lifetime and a limited diffusion radius (typically in the nanometer range). Consequently, it can only form covalent bonds with biomolecules in the immediate vicinity of the targeted iridium catalyst. These labeled biomolecules can then be isolated (e.g., using streptavidin affinity purification for biotin-labeled proteins) and identified by mass spectrometry, providing a snapshot of the molecular microenvironment of the target.

The Two-Fold Role of DBCO in Iridium-Mediated Bioconjugation

It is crucial to distinguish between two primary applications of DBCO in conjunction with iridium complexes in bioconjugation:

-

Targeting a Photocatalyst (The "DBCO Ir Catalyst" System): As detailed above, a DBCO-functionalized iridium photocatalyst is used to investigate protein-protein interactions and map cellular microenvironments. The DBCO group is instrumental in directing the catalyst to a specific location.

-

Iridium Complex as a Payload: In this scenario, the iridium complex itself possesses desirable properties, such as luminescence for cellular imaging or therapeutic activity. Here, the iridium complex is functionalized with a DBCO group to enable its attachment to an azide-modified biomolecule via SPAAC. In this context, the iridium complex is the entity being conjugated, not the catalyst for the conjugation itself.

This guide will focus on the first and more complex application: the use of DBCO-tethered iridium complexes for photocatalytic proximity labeling.

Experimental Workflow and Protocols

The successful implementation of photocatalytic proximity labeling using a targeted iridium catalyst involves a multi-step workflow.

Preparation of the Targeted Iridium Photocatalyst

This process involves two key steps: the synthesis of an amine-reactive iridium complex and its subsequent conjugation to a targeting molecule, often an antibody, which has been functionalized with a DBCO group.

While various iridium complexes can be used, a common strategy involves synthesizing a complex with a ligand that can be functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on a targeting biomolecule.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

2-phenylpyridine (ppy)

-

4,4'-dicarboxy-2,2'-bipyridine

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-ethoxyethanol

Procedure:

-

Synthesis of the Iridium Dimer [Ir(ppy)₂Cl]₂:

-

Reflux IrCl₃·nH₂O and 2-phenylpyridine (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours.

-

Cool the reaction mixture to room temperature, and collect the resulting yellow precipitate by filtration. Wash with methanol and diethyl ether.

-

-

Synthesis of the Iridium Complex [Ir(ppy)₂(4,4'-dicarboxy-2,2'-bipyridine)]Cl:

-

Reflux the iridium dimer and 4,4'-dicarboxy-2,2'-bipyridine (2.2 equivalents) in a 3:1 mixture of dichloromethane and methanol for 24 hours.

-

Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

-

Activation with NHS Ester:

-

Dissolve the iridium complex in anhydrous DMF.

-

Add N,N'-Disuccinimidyl carbonate (2.5 equivalents) and triethylamine (5 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Precipitate the product by adding diethyl ether. Collect the precipitate by filtration and dry under vacuum to yield the amine-reactive iridium photocatalyst.

-

This protocol describes a two-step process: first, the antibody is functionalized with a DBCO-NHS ester, and then the azide-functionalized iridium catalyst is conjugated via SPAAC. Alternatively, and more commonly, an amine-reactive iridium catalyst is conjugated to the antibody, and this conjugate is then used with a DBCO-containing labeling probe system, but for the purpose of demonstrating the DBCO-Ir linkage, we will detail the former. A more direct approach involves reacting an amine-reactive iridium complex with an antibody, and separately preparing a DBCO-functionalized targeting ligand. For simplicity and broader applicability, we will describe the widely used method of conjugating a DBCO-NHS ester to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester (or a similar DBCO-NHS ester)

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

If present, remove stabilizers like BSA or gelatin.

-

-

Activation of Antibody with DBCO-NHS Ester:

-

Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

-

Incubate at room temperature for 60 minutes.

-

-

Quenching and Purification:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Remove excess, unreacted DBCO-NHS ester using a desalting column.

-

-

Conjugation with Azide-Functionalized Iridium Catalyst (via SPAAC):

-

To the DBCO-functionalized antibody, add the azide-functionalized iridium catalyst in a 2-4 fold molar excess.

-

Incubate overnight at 4°C.

-

Purify the final antibody-iridium catalyst conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).

-

Photocatalytic Proximity Labeling on Live Cells

Materials:

-

Cells expressing the protein of interest

-

Antibody-iridium catalyst conjugate

-

Biotin-diazirine labeling probe

-

Cell culture medium

-

PBS

-

Blue LED light source (e.g., 450 nm)

-

Cell lysis buffer

-

Streptavidin-coated magnetic beads

Procedure:

-

Cell Culture and Antibody Incubation:

-

Culture cells to the desired confluency.

-

Incubate the cells with the antibody-iridium catalyst conjugate at an optimized concentration in cell culture medium for 1 hour at 37°C to allow for binding to the target protein.

-

Wash the cells three times with PBS to remove unbound antibody-catalyst conjugate.

-

-

Labeling Reaction:

-

Add the biotin-diazirine labeling probe to the cells at a final concentration of 100-500 µM.

-

Immediately illuminate the cells with a blue LED light source for a short duration (e.g., 1-15 minutes).

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with PBS to remove the excess labeling probe.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Proteomic Analysis

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Ammonium bicarbonate buffer

-

Formic acid

Procedure:

-

On-Bead Digestion:

-

Resuspend the streptavidin beads with the captured proteins in a buffer containing urea.

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Peptide Cleanup:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or similar method.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the peptide fragmentation data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database.

-

Quantitative Data

The efficiency and resolution of photocatalytic proximity labeling are key parameters. The following table summarizes typical quantitative data for the µMap technique.

| Parameter | Typical Value(s) | Notes |

| Iridium Catalyst Loading on Antibody | 5-10 catalysts per antibody | Determined by UV-Vis spectroscopy. |

| Labeling Probe Concentration | 100 - 500 µM | Higher concentrations can increase labeling efficiency but also background. |

| Irradiation Time | 1 - 15 minutes | Shorter times provide better temporal resolution. |

| Light Source | Blue LED (~450 nm) | The wavelength should match the absorption maximum of the iridium photocatalyst. |

| Labeling Radius | ~2 - 10 nm | For carbene-based labeling, providing high spatial resolution. |

| Reactive Intermediate Half-life | ~1 ns (for carbenes) | The short half-life limits the diffusion distance. |

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental workflows and the biological pathways being investigated.

Experimental Workflow

Caption: Photocatalytic proximity labeling workflow.

Mechanism of Photocatalytic Proximity Labeling

Caption: Mechanism of iridium-photocatalyzed proximity labeling.

Case Study: Elucidating the EGFR Signaling Pathway

Photocatalytic proximity labeling has been used to map the dynamic protein microenvironment of the Epidermal Growth Factor Receptor (EGFR) upon ligand activation. This allows for the identification of proteins that are recruited to EGFR during signaling.

Caption: Simplified EGFR signaling pathway highlighting a PPL-identified interaction.

Conclusion

The "DBCO Ir catalyst" system for bioconjugation represents a powerful tool for modern chemical biology and drug discovery. By combining the photocatalytic properties of iridium complexes with the targeting capabilities afforded by DBCO-mediated bioorthogonal chemistry, researchers can precisely map the molecular landscapes within living cells. This in-depth guide provides the foundational knowledge and practical protocols for scientists to begin exploring the vast potential of this innovative technology. As the field continues to evolve, further refinements in catalyst design, labeling probes, and analytical methods will undoubtedly expand the applications of targeted photocatalysis in elucidating complex biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoproximity Labeling from Single Catalyst Sites Allows Calibration and Increased Resolution for Carbene Labeling of Protein Partners In Vitro and on Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporal photoproximity labeling of ligand-activated EGFR neighborhoods using MultiMap. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Reactivity of DBCO with Azides in Strain-Promoted Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of dibenzocyclooctyne (DBCO) with azides through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful, copper-free click chemistry reaction has become an indispensable tool in bioconjugation, diagnostics, and the development of targeted therapeutics. This document details the reaction mechanism, quantitative kinetic data, experimental protocols, and key applications, with a clarification on the role of iridium in related cycloaddition reactions.

Core Principles of DBCO-Azide Reactivity

The exceptional reactivity of DBCO with azides is fundamentally driven by the significant ring strain within the eight-membered cyclooctyne ring.[1][2] This strain lowers the activation energy of the [3+2] cycloaddition reaction, enabling it to proceed rapidly and efficiently at or near physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][] This key feature distinguishes SPAAC from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), thereby extending the utility of click chemistry to living systems.[1]

The reaction is bioorthogonal, meaning that the DBCO and azide functional groups are essentially inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation with minimal side reactions. The product of this cycloaddition is a stable triazole linkage.

Reaction Mechanism

The reaction between DBCO and an azide proceeds through a concerted [3+2] cycloaddition mechanism. The azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) in a single transition state to form the stable triazole ring.

Quantitative Data on DBCO-Azide Reactivity

The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant (k₂), which is crucial for predicting reaction times and optimizing conjugation strategies. The reaction rate is influenced by factors such as the specific structure of the DBCO and azide reactants, solvent, pH, and temperature.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |

| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C | |

| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM | |

| sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) | |

| sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) | |

| DBCO-trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | Various buffers |

Clarification on the Role of Iridium Catalysts

While this guide focuses on the catalyst-free reactivity of DBCO with azides, it is important to address the user's query regarding "DBCO Ir catalyst." The search for "DBCO Ir catalyst" primarily yields information on DBCO-labeled iridium complexes. In this context, the DBCO moiety is used as a bioorthogonal handle to attach the iridium complex to a target molecule via SPAAC for applications such as proximity-based labeling. The iridium complex itself does not catalyze the DBCO-azide reaction.

Separately, a class of reactions known as Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) exists. However, these reactions typically involve terminal alkynes and are mechanistically distinct from the strain-promoted reaction of DBCO. There is currently no substantial body of evidence to suggest that iridium catalysts are used to mediate the reaction between DBCO and azides.

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-azide click chemistry.

General Workflow for DBCO-Azide Bioconjugation

Protocol for Antibody-Oligonucleotide Conjugation

This protocol provides a specific workflow for creating antibody-oligonucleotide conjugates.

Materials:

-

Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).

-

DBCO-NHS ester.

-

Anhydrous DMSO.

-

Azide-modified oligonucleotide.

-

Quenching solution (100 mM Tris or glycine in water).

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

DBCO-NHS Ester Solution Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

-

Antibody Activation:

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20% to avoid protein denaturation.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

-

Removal of Excess DBCO-NHS Ester: Purify the DBCO-activated antibody using a spin desalting column.

-

Conjugation:

-

Add a 2-4 fold molar excess of the azide-modified oligonucleotide to the purified DBCO-activated antibody.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification and Validation:

-

Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.

-

Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

-

Applications in Drug Development

The unique characteristics of DBCO-azide click chemistry have made it an invaluable tool in drug development.

-

Antibody-Drug Conjugates (ADCs): DBCO-azide chemistry provides a robust and reliable method for linking potent cytotoxic drugs (payloads) to monoclonal antibodies that specifically target tumor-associated antigens. This allows for the selective delivery of the payload to cancer cells, increasing therapeutic efficacy and reducing off-target toxicity.

-

Development of Imaging Agents: This chemistry is used to attach imaging probes, such as fluorescent dyes or radioisotopes, to targeting molecules for diagnostic purposes.

-

Creation of Targeted Drug Delivery Systems: Drugs can be conjugated to nanoparticles or other delivery vehicles that are functionalized with targeting ligands using DBCO-azide chemistry.

-

In Vivo Cell Tracking: Cells can be labeled with DBCO or azide-functionalized molecules to monitor their fate and distribution in vivo.

Conclusion

The strain-promoted azide-alkyne cycloaddition between DBCO and azides is a powerful and versatile bioorthogonal reaction with broad applications in research and drug development. Its high efficiency, specificity, and biocompatibility make it an ideal choice for the precise construction of bioconjugates. While the term "DBCO Ir catalyst" may be a source of confusion, the catalyst-free nature of the DBCO-azide reaction is one of its key advantages. By understanding the core principles and experimental considerations outlined in this guide, researchers can effectively harness the power of DBCO-azide click chemistry for their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for DBCO-Based Protein Labeling

These application notes provide a detailed overview and protocol for the labeling of proteins using dibenzocyclooctyne (DBCO) derivatives, a cornerstone of copper-free click chemistry. The primary focus is on the widely established N-hydroxysuccinimide (NHS) ester-based labeling of primary amines on proteins. Additionally, this document clarifies the role of a specialized DBCO-Iridium catalyst utilized in proximity-based labeling applications.

Part 1: Covalent Labeling of Proteins with DBCO-NHS Ester

This section details the most common method for attaching a DBCO moiety to a protein, which involves the reaction of a DBCO-NHS ester with primary amines, such as the side chain of lysine residues and the N-terminus. The resulting DBCO-labeled protein is then ready for a highly specific and efficient reaction with an azide-tagged molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" reaction.[1][2][3][4]

Experimental Workflow and Reaction Mechanism

The process involves two main stages: first, the activation of the protein with a DBCO-NHS ester, and second, the bioorthogonal conjugation of the DBCO-labeled protein with an azide-containing molecule.

Caption: Experimental workflow for two-stage protein labeling using DBCO-NHS ester and SPAAC.

Quantitative Data Summary

The efficiency of the labeling process depends on several factors, which are summarized in the tables below based on typical literature protocols.

Table 1: Reaction Conditions for DBCO-NHS Ester Protein Activation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[5] |

| Molar Excess of DBCO-NHS Ester | 10- to 50-fold | Use a 10-20 fold excess for protein concentrations >5 mg/mL and a 20-50 fold excess for concentrations <5 mg/mL. |

| Reaction Buffer pH | 7.2-9.0 | pH 8.3-8.5 is often optimal for amine reactivity. Buffers should not contain primary amines (e.g., Tris, glycine). |

| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive. |

| Reaction Time | 1-4 hours at Room Temp. or 2-12 hours at 4°C | Longer incubation can improve efficiency but also increases the risk of hydrolysis of the NHS ester. |

| Quenching Reagent | 50-100 mM Tris or Glycine | Quenches unreacted NHS ester to prevent non-specific reactions. |

Table 2: Conditions for Copper-Free Click Reaction (SPAAC)

| Parameter | Recommended Range | Notes |

| Molar Excess of Azide Molecule | 1.5- to 10-fold over DBCO-Protein | The optimal ratio depends on the specific molecules being conjugated and should be optimized. A 2-4x molar excess is a common starting point. |

| Reaction Time | 4-12 hours | Can be extended to overnight (>12 hours) at 4°C if needed. |

| Temperature | 4°C to 37°C | Reactions are generally faster at higher temperatures. |

| Reaction Buffer | Standard physiological buffers (e.g., PBS) | Avoid buffers containing azides. |

Detailed Experimental Protocols

Protocol 1: Activation of Protein with DBCO-PEG4-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using an NHS ester derivative.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-PEG4-NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0.

-

DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

-

Labeling Reaction: Add the calculated amount of the 10 mM DBCO-NHS ester stock solution to the protein solution. For a protein at 5 mg/mL, a 10-fold molar excess is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Quantification: Determine the concentration of the purified DBCO-labeled protein. The degree of labeling can be determined by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecule

This protocol describes the conjugation of the DBCO-labeled protein with a molecule containing an azide group.

Materials:

-

Purified DBCO-labeled protein.

-

Azide-containing molecule of interest.

-

Reaction buffer (e.g., PBS).

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the DBCO-labeled protein with the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide-labeled partner is recommended as a starting point.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.

-

Purification (Optional): Depending on the downstream application, the final conjugate may be used directly or purified from the excess azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Part 2: "DBCO Ir Catalyst" for Proximity-Based Labeling

The term "DBCO Ir catalyst" refers to a specialized molecule described in patent literature for use in proximity-based labeling applications. This is distinct from the general protein labeling protocol described above. In this system, the iridium complex does not catalyze the attachment of DBCO to a protein; rather, the iridium complex is the catalyst, and it is attached to a DBCO moiety, which can be used to link it to other molecules.

Conceptual Overview: In this method, a biomolecular binding agent (e.g., an antibody) is conjugated to the DBCO-Ir catalyst. This conjugate is then introduced into a cellular environment. The binding agent localizes the Iridium catalyst to a specific region of interest. The Iridium catalyst, when activated (e.g., by light in the case of a photocatalyst), generates a highly reactive intermediate from a "protein labeling agent" supplied to the system. This reactive intermediate then covalently attaches to nearby proteins, effectively mapping the local molecular environment.

References

Application Notes & Protocols: Targeted Live Cell Imaging Using a DBCO-Iridium Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes describe a targeted approach for live cell imaging that combines the specificity of bioorthogonal chemistry with the catalytic activity of an Iridium complex. A proposed "DBCO-Ir catalyst" is utilized to bring the catalytic function of iridium to a specific azide-modified biomolecule within a living cell via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This strategy enables the localized activation of a "caged" fluorophore, providing a powerful tool for high-resolution imaging of specific cellular targets.

While the individual technologies of DBCO-based click chemistry and iridium-catalyzed reactions in live cells are well-established, their combined use in the form of a single DBCO-Ir catalyst represents an emerging and innovative application. The following protocols are based on established principles and provide a framework for implementing this targeted imaging strategy.

Principle of the Method

The workflow is a two-step process: